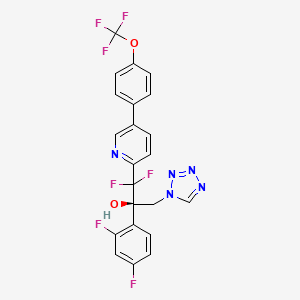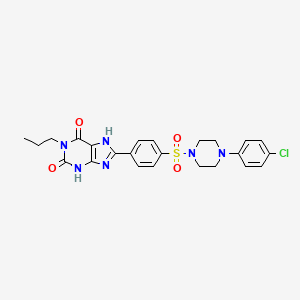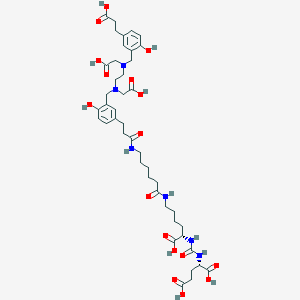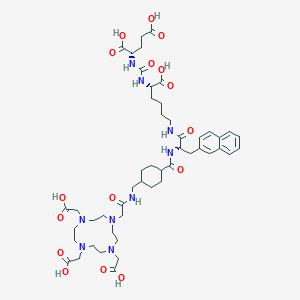
Quilseconazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von VT-1129 beinhaltet die Herstellung einer Tetrazol-Pyridin-Hybridstruktur. Der Prozess umfasst die Bildung des Tetrazolrings und seine anschließende Anbindung an eine Pyridin-Einheit. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu ermöglichen .
Industrielle Produktionsverfahren
Die industrielle Produktion von VT-1129 wurde optimiert, um eine reinere, stabilere und leichter testbare Form zu gewährleisten. Der Prozess umfasst mehrere Schritte der Reinigung und Trennung, um die gewünschte Reinheit zu erreichen. Das Endprodukt wird in kristalliner Form erhalten, was für seine Stabilität und Wirksamkeit unerlässlich ist .
Analyse Chemischer Reaktionen
Arten von Reaktionen
VT-1129 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen sind üblich, bei denen verschiedene funktionelle Gruppen in das Molekül eingeführt werden können.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel. Die Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um das gewünschte Ergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von VT-1129 mit modifizierten funktionellen Gruppen, die seine antimykotischen Eigenschaften verstärken oder verändern können .
Wissenschaftliche Forschungsanwendungen
VT-1129 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Pilzenzymen und die Entwicklung neuer Antimykotika zu untersuchen.
Biologie: Wird in der Forschung eingesetzt, um die Mechanismen von Pilzinfektionen und die Rolle von CYP51 bei der Synthese der Pilzzellmembran zu verstehen.
Medizin: Wird auf seine potenzielle Verwendung bei der Behandlung von Kryptokokken-Meningitis und anderen Pilzinfektionen, insbesondere bei immungeschwächten Patienten, untersucht
Wirkmechanismus
VT-1129 entfaltet seine Wirkung, indem es das Enzym Lanosterol 14-α-Demethylase (CYP51) in Cryptococcus-Arten hemmt. Diese Hemmung stört die Synthese von Ergosterol, einem essentiellen Bestandteil der Pilzzellmembran. Die Depletion von Ergosterol führt zur Akkumulation toxischer Sterolzwischenprodukte, was letztendlich zu einer Dysfunktion der Zellmembran und zum Absterben der Pilzzellen führt .
Wirkmechanismus
VT-1129 exerts its effects by inhibiting the enzyme lanosterol 14-α-demethylase (CYP51) in Cryptococcus species. This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol leads to the accumulation of toxic sterol intermediates, ultimately causing cell membrane dysfunction and fungal cell death .
Vergleich Mit ähnlichen Verbindungen
VT-1129 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:
Fluconazol: Ein weiteres Triazol-Antimykotikum, das CYP51 hemmt, aber ein breiteres Wirkungsspektrum hat.
Voriconazol: Ein Triazol-Antimykotikum mit verbesserter Wirksamkeit gegen Aspergillus-Arten.
Itraconazol: Bekannt für seine Wirksamkeit gegen eine breite Palette von Pilzinfektionen.
Ketoconazol: Ein älteres Antimykotikum mit erheblichen Nebenwirkungen
VT-1129 ist einzigartig aufgrund seiner hohen Selektivität für fungal CYP51 gegenüber dem menschlichen Enzym, was zu einer geringeren Toxizität und weniger Nebenwirkungen im Vergleich zu anderen Antimykotika führt .
Eigenschaften
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(trifluoromethoxy)phenyl]pyridin-2-yl]propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F7N5O2/c23-15-4-7-17(18(24)9-15)20(35,11-34-12-31-32-33-34)21(25,26)19-8-3-14(10-30-19)13-1-5-16(6-2-13)36-22(27,28)29/h1-10,12,35H,11H2/t20-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCEHACHJIXJSPD-FQEVSTJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(C(CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C([C@](CN3C=NN=N3)(C4=C(C=C(C=C4)F)F)O)(F)F)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F7N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1340593-70-5 |
Source


|
| Record name | VT-1129 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1340593705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | QUILSECONAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WJ1XH4Z6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)





![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B610319.png)


